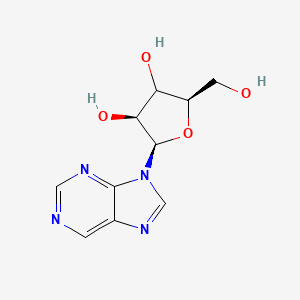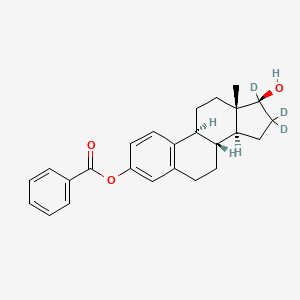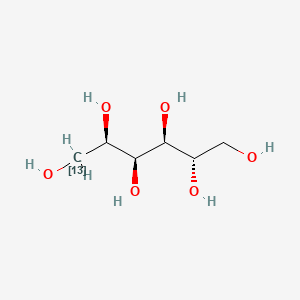![molecular formula C43H58F2N3O10P B12403268 [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including isoquinoline, pyrrolidine, and phosphoryl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline and pyrrolidine rings, followed by the introduction of the difluoromethyl and phosphoryl groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to their reduced states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the isoquinoline ring may yield a quinoline derivative, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other molecules with isoquinoline, pyrrolidine, and phosphoryl groups. Examples include:
- Isoquinoline derivatives
- Pyrrolidine-based compounds
- Phosphoryl-containing molecules
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C43H58F2N3O10P |
|---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H58F2N3O10P/c1-28(29-17-19-32(20-18-29)43(44,45)59(54,57-26-55-38(52)41(5,6)7)58-27-56-39(53)42(8,9)10)24-34(49)46-35(40(2,3)4)37(51)48-22-13-16-33(48)36(50)47-23-21-30-14-11-12-15-31(30)25-47/h11-12,14-15,17-20,24,33,35H,13,16,21-23,25-27H2,1-10H3,(H,46,49)/b28-24+/t33-,35+/m0/s1 |
InChI Key |
RWUNEWNLTKQICG-KDRQYZKKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


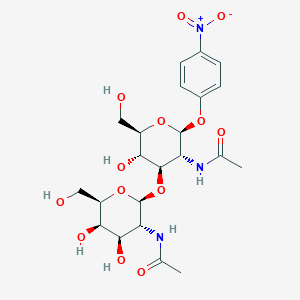

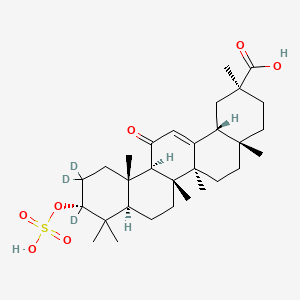
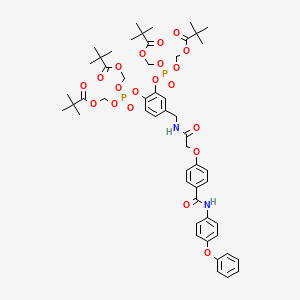

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

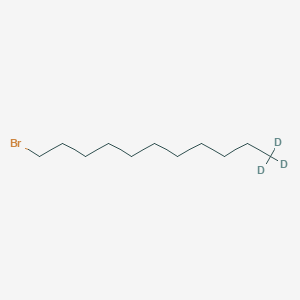
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
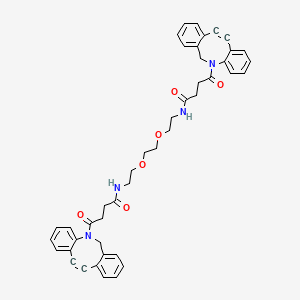
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
